![molecular formula C7H14ClO5P B14467669 Diethyl {2-[(chlorocarbonyl)oxy]ethyl}phosphonate CAS No. 66461-66-3](/img/structure/B14467669.png)
Diethyl {2-[(chlorocarbonyl)oxy]ethyl}phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl {2-[(chlorocarbonyl)oxy]ethyl}phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl {2-[(chlorocarbonyl)oxy]ethyl}phosphonate typically involves the reaction of diethyl phosphite with 2-chloroethyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction proceeds as follows:
(C2H5O)2P(O)H+ClCO2CH2CH2Cl→(C2H5O)2P(O)OCH2CH2COCl+HCl
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl {2-[(chlorocarbonyl)oxy]ethyl}phosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorocarbonyl group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form diethyl {2-hydroxyethyl}phosphonate and hydrochloric acid.
Oxidation and Reduction: It can undergo oxidation to form phosphonic acid derivatives or reduction to yield phosphine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as acetonitrile or dimethylformamide.
Hydrolysis: This reaction is usually performed in the presence of water or aqueous bases like sodium hydroxide.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products
Substitution Reactions: The major products are substituted phosphonates.
Hydrolysis: The primary product is diethyl {2-hydroxyethyl}phosphonate.
Oxidation and Reduction: The products include phosphonic acids and phosphine derivatives.
Aplicaciones Científicas De Investigación
Diethyl {2-[(chlorocarbonyl)oxy]ethyl}phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of C-P bonds.
Biology: The compound is studied for its potential as a biochemical probe and in the development of enzyme inhibitors.
Medicine: Research is ongoing into its use as a precursor for pharmaceuticals and as a potential therapeutic agent.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of diethyl {2-[(chlorocarbonyl)oxy]ethyl}phosphonate involves its interaction with nucleophiles, leading to the formation of various substituted products. The molecular targets include enzymes and other proteins that can interact with the phosphonate group, affecting their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl phosphite
- Diethyl {2-hydroxyethyl}phosphonate
- Diethyl {2-[(hydroxycarbonyl)oxy]ethyl}phosphonate
Uniqueness
Diethyl {2-[(chlorocarbonyl)oxy]ethyl}phosphonate is unique due to its chlorocarbonyl group, which provides distinct reactivity compared to other phosphonates. This makes it particularly useful in specific synthetic applications where selective substitution reactions are required.
Propiedades
Número CAS |
66461-66-3 |
|---|---|
Fórmula molecular |
C7H14ClO5P |
Peso molecular |
244.61 g/mol |
Nombre IUPAC |
2-diethoxyphosphorylethyl carbonochloridate |
InChI |
InChI=1S/C7H14ClO5P/c1-3-12-14(10,13-4-2)6-5-11-7(8)9/h3-6H2,1-2H3 |
Clave InChI |
MICWUHQGDZFQQW-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CCOC(=O)Cl)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


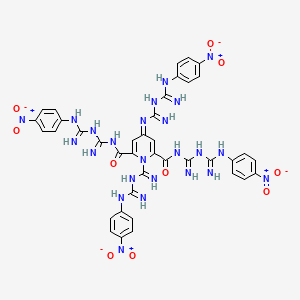
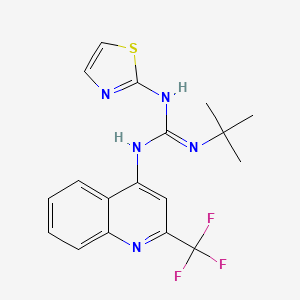

![2,2-Dichloro-1-(6-methyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethan-1-one](/img/structure/B14467608.png)
![3-[(Propan-2-yl)sulfanyl]hepta-1,5-diene](/img/structure/B14467614.png)
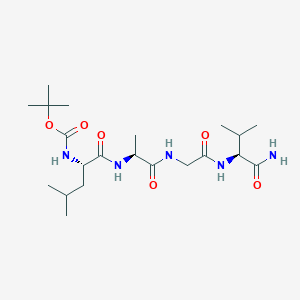
![1-({[(2,6-Dichlorophenyl)methoxy]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14467621.png)
![Silane, trimethyl[(1Z)-1-octenyloxy]-](/img/structure/B14467632.png)
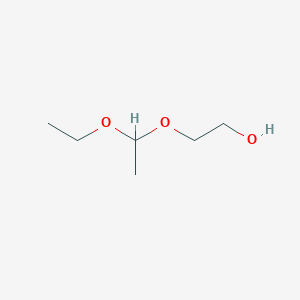
![1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-one](/img/structure/B14467644.png)
![(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl carbamimidothioate;hydrochloride](/img/structure/B14467650.png)
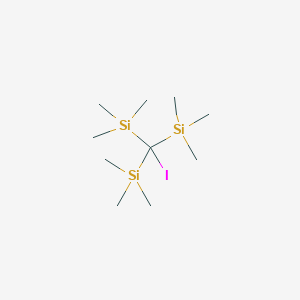
![5-Fluoro-2,4-bis[(trimethylstannyl)oxy]pyrimidine](/img/structure/B14467663.png)
![1H-Pyrazol-5-amine, 3-methyl-4-[[4-(methylsulfonyl)-2-nitrophenyl]azo]-1-phenyl-](/img/structure/B14467670.png)
